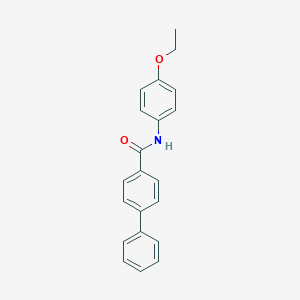

N-(4-ethoxyphenyl)-4-phenylbenzamide

Description

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23) |

InChI Key |

RCZRKPFJSQUESV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for N 4 Ethoxyphenyl 4 Phenylbenzamide

Established Synthetic Routes for N-(4-ethoxyphenyl)-4-phenylbenzamide and Related Benzamide (B126) Scaffolds

The construction of the amide bond in this compound can be achieved through several well-established synthetic routes. These methods typically involve the coupling of a 4-phenylbenzoic acid derivative with 4-ethoxyaniline.

Conventional Amide Bond Formation Approaches

The most fundamental and widely practiced method for forming an amide bond is the direct condensation of a carboxylic acid with an amine. ucl.ac.uksigmaaldrich.com This approach, however, requires the activation of the carboxylic acid to overcome its inherent low reactivity towards amines at ambient temperatures. luxembourg-bio.com For the synthesis of this compound, this involves activating 4-phenylbenzoic acid before its reaction with 4-ethoxyaniline.

Common activation strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by forming an acid chloride, anhydride, or an active ester. semanticscholar.org

Acid Chloride Method : A highly effective, albeit sometimes harsh, method involves converting 4-phenylbenzoic acid to 4-phenylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting acyl chloride is highly reactive and readily couples with 4-ethoxyaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Coupling Reagent-Mediated Amidation : A milder and more common approach in modern synthesis, especially for complex molecules, employs stoichiometric coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid in situ, facilitating amide bond formation under gentle conditions. nih.gov A vast array of such reagents has been developed, each with specific advantages. luxembourg-bio.com For the synthesis of this compound, a mixture of 4-phenylbenzoic acid and 4-ethoxyaniline would be treated with a coupling reagent system.

| Coupling Reagent System | Description | Byproducts |

| Carbodiimides (e.g., DCC, DIC) | Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents that form a reactive O-acylisourea intermediate. luxembourg-bio.com | Dicyclohexylurea (DCU) or diisopropylurea, which can be challenging to remove. luxembourg-bio.com |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | These reagents form highly reactive phosphonium esters. They are known for their high efficiency. | Phosphine (B1218219) oxide derivatives. |

| Uronium/Aminium Salts (e.g., HATU, HBTU) | Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially when used with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and racemization in chiral substrates. ucl.ac.ukluxembourg-bio.com | Tetramethylurea. |

| T3P® (Propylphosphonic Anhydride) | A versatile and efficient coupling reagent that promotes amide bond formation with water as the only significant byproduct from the reagent itself. ucl.ac.uk | Phosphate salts. |

A typical procedure involves dissolving 4-phenylbenzoic acid in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), followed by the addition of a coupling reagent like DIC and an activating agent such as HOBt. nih.gov After a brief stirring period to allow for the formation of the active ester, 4-ethoxyaniline is added to the mixture to form the final product, this compound. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds. These powerful methods offer alternative pathways to this compound and its precursors, often with high efficiency and functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for constructing aryl C–N bonds. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or sulfonate, catalyzed by a palladium complex. wikipedia.org It can be applied to the synthesis of this compound in two primary ways:

Coupling of an Amide with an Aryl Halide : N-phenylbenzamide can be coupled with an aryl halide like 1-bromo-4-ethoxybenzene. This is a transamidation reaction where the N–H bond of a primary or secondary amide is arylated. rsc.org

Coupling of an Amine with an Aryl Halide : A more direct approach involves coupling 4-ethoxyaniline with 4-phenylbenzoyl chloride or another activated derivative. More commonly, the reaction couples an amine directly with an aryl halide, such as 4-bromo-N-(4-ethoxyphenyl)benzamide with an appropriate nucleophile. beilstein-journals.orgnih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos), is crucial for the reaction's success. youtube.com

| Component | Role in Buchwald-Hartwig Amination | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ beilstein-journals.orgnih.gov |

| Ligand | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. | Xantphos, XPhos, SPhos beilstein-journals.orgyoutube.com |

| Base | Deprotonates the amine, making it a more potent nucleophile. | NaOtBu, Cs₂CO₃, K₂CO₃ beilstein-journals.orgnih.gov |

| Solvent | Provides the reaction medium. | Toluene, Dioxane beilstein-journals.orgacsgcipr.org |

Suzuki-Miyaura Coupling for Precursor Synthesis: The 4-phenylbenzoic acid precursor is not always commercially available and can be synthesized using the Suzuki-Miyaura coupling. This reaction forms a C–C bond between an aryl boronic acid and an aryl halide. For instance, 4-bromobenzoic acid can be coupled with phenylboronic acid using a palladium catalyst (e.g., Pd/C) and a base like potassium carbonate in a solvent mixture such as ethanol (B145695)/water.

Multi-Step Synthesis Pathways for this compound

A common and practical approach to synthesizing this compound involves a multi-step sequence that prepares the key precursors from simpler starting materials. rsc.orgnih.gov

A Plausible Multi-Step Synthetic Route:

Step 1: Synthesis of 4-Phenylbenzoic Acid. This key intermediate can be synthesized via a Suzuki-Miyaura coupling reaction between 4-bromobenzoic acid and phenylboronic acid. This method is highly efficient and tolerates a wide range of functional groups.

Step 2: Synthesis of 4-Ethoxyaniline. This starting material, also known as p-phenetidine, can be prepared through methods such as the ethylation of p-aminophenol using ethyl iodide or the reduction of p-nitrophenyl ether. nih.gov

Step 3: Amide Bond Formation. The final step involves the coupling of 4-phenylbenzoic acid (from Step 1) and 4-ethoxyaniline (from Step 2). This is typically achieved using one of the conventional amide bond formation methods described in section 2.1.1, such as activation with SOCl₂ or using a coupling reagent like DIC/HOBt. nih.gov

This modular approach allows for the synthesis of various analogs by simply changing the starting materials in the initial steps.

Development of Novel and Efficient Synthetic Protocols for this compound

While established methods are reliable, ongoing research focuses on developing more efficient, sustainable, and versatile protocols. These efforts are driven by the principles of green chemistry and the need for advanced molecular structures like chiral analogs.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org Several strategies can be applied to the synthesis of this compound.

Catalytic Direct Amidation : To avoid the poor atom economy of stoichiometric coupling reagents, catalytic methods for direct amidation are being developed. Boronic acid catalysts, for example, can promote the direct condensation of carboxylic acids and amines by facilitating the removal of water, often through azeotropic distillation. ucl.ac.uksigmaaldrich.com

Solvent-Free and Aqueous Synthesis : Replacing hazardous organic solvents like DMF and chlorinated hydrocarbons is a key goal. ucl.ac.uk Research has shown that some amidation reactions can be performed under solvent-free conditions, for instance by heating a mixture of the carboxylic acid, urea (B33335) (as the amine source), and a catalyst like boric acid. semanticscholar.orgyoutube.comsciencemadness.org One-pot syntheses in environmentally benign solvents like water or ethanol are also gaining traction, often facilitated by microwave heating to reduce reaction times. nih.govrsc.org

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative for amide bond formation. rsc.org Hydrolases can be used in low-water systems to shift the equilibrium towards synthesis, while ATP-dependent enzymes can be employed in aqueous media. rsc.org This approach offers mild reaction conditions and high specificity.

One-Pot Procedures : Combining multiple synthetic steps into a single operation (a "one-pot" reaction) reduces waste from intermediate workups and purifications. nih.gov For example, a one-pot, two-step protocol could involve the in-situ formation of an intermediate that is immediately converted to the final benzamide product. nih.gov

| Green Chemistry Strategy | Application to this compound Synthesis |

| Catalysis | Use of boric acid or a reusable Brønsted acidic ionic liquid to catalyze the direct reaction between 4-phenylbenzoic acid and 4-ethoxyaniline. semanticscholar.orgacs.org |

| Alternative Solvents | Performing the coupling reaction in water or ethanol, potentially with microwave assistance. nih.gov |

| Atom Economy | Employing catalytic direct amidation to avoid stoichiometric activating agents and their associated waste products. sigmaaldrich.com |

| One-Pot Synthesis | Developing a tandem reaction where the synthesis of a precursor and its subsequent amidation occur in the same reaction vessel. nih.govrsc.org |

Stereoselective Synthesis of this compound Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is a significant area of research, particularly for applications in medicinal chemistry where stereochemistry can dictate biological activity. Chirality can be introduced by creating stereogenic centers or through axial chirality (atropisomerism).

Atropisomeric Analogs: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov In benzamides, if the aryl rings bear sufficiently bulky ortho-substituents, rotation around the aryl-carbonyl bond can be restricted, leading to stable, separable enantiomers. nih.gov

The synthesis of such analogs could be achieved by:

Dynamic Kinetic Resolution : A racemic mixture of a suitable biaryl precursor could be subjected to a reaction with a chiral catalyst that selectively transforms one enantiomer, allowing for the isolation of an enantioenriched product. acs.org

Asymmetric C-H Functionalization : Using a chiral transition metal complex, such as one based on rhodium or palladium, to directly and enantioselectively install a group onto a precursor, thereby setting the chiral axis. nih.gov

Organocatalysis : Small chiral organic molecules, like peptides or cinchona alkaloids, can catalyze the atroposelective synthesis of biaryls. nih.govmdpi.com For instance, a peptide catalyst has been used for the enantioselective bromination of benzamides to create atropisomers. nih.gov

Analogs with Stereogenic Centers: Chirality can also be introduced by using chiral building blocks. For example, if the ethoxy group in 4-ethoxyaniline were replaced with a chiral substituent, or if the phenyl group in 4-phenylbenzoic acid were substituted with a chiral moiety, the resulting this compound analog would be chiral. The stereoselective synthesis of such precursors would rely on established asymmetric synthesis methodologies. nih.gov

An "umpolung" amide synthesis has been reported for preparing chiral N-aryl amides with complete conservation of stereochemistry, avoiding the epimerization issues that can plague conventional coupling methods, especially with less nucleophilic anilines. nih.govsciencemadness.org This method involves reacting an α-fluoronitroalkane with an N-aryl hydroxylamine. nih.gov

Chemo- and Regioselective Derivatization Strategies for this compound

The structural framework of this compound presents multiple sites for chemical modification, allowing for the systematic exploration of its structure-activity relationships. Chemo- and regioselective derivatization strategies can be employed to selectively functionalize the ethoxyphenyl moiety, the phenyl ring of the benzamide backbone, or to replace core structural elements with isosteres. These modifications are instrumental in modulating the compound's physicochemical properties, metabolic stability, and biological activity.

Modifications on the Ethoxyphenyl Moiety

The ethoxyphenyl moiety of this compound offers several avenues for chemical derivatization, primarily centered on the ether linkage and the aromatic ring.

One of the key metabolic transformations that can occur at the ethoxy group is O-dealkylation . This process, often mediated by cytochrome P450 (P450) enzymes in vivo, involves the removal of the ethyl group to yield the corresponding phenol, N-(4-hydroxyphenyl)-4-phenylbenzamide. nih.govdntb.gov.ua The susceptibility of the ethoxy group to enzymatic cleavage can be influenced by the electronic properties of the aromatic ring and the steric environment around the ether linkage. Synthetic strategies can be employed to mimic or block this metabolic pathway. For instance, replacement of the ethyl group with other alkyl or substituted alkyl chains can modulate the rate and extent of O-dealkylation.

Beyond simple O-dealkylation, the ether linkage can be replaced entirely to create a series of analogs with altered properties. For example, the synthesis of ether analogs with varying chain lengths or the introduction of functional groups on the alkyl chain can impact the compound's lipophilicity and hydrogen bonding capacity.

The phenyl ring of the ethoxyphenyl moiety is also amenable to electrophilic aromatic substitution reactions. However, the directing effects of the ethoxy and the amide groups must be considered to achieve regioselectivity. The ethoxy group is an activating, ortho-, para-directing group, while the amide linkage is a deactivating, meta-directing group relative to the aniline (B41778) nitrogen. This differential directing effect can be exploited to introduce substituents at specific positions on the ethoxyphenyl ring.

Table 1: Potential Modifications on the Ethoxyphenyl Moiety

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Ethoxy Group | O-Dealkylation (cleavage) | Formation of a phenolic derivative |

| Ethoxy Group | Chain length variation | Altered lipophilicity and metabolic stability |

| Ethoxy Group | Introduction of functional groups | Modified solubility and hydrogen bonding |

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of various substituents (e.g., halogens, nitro, alkyl groups) |

Substituent Effects on the Phenyl Ring of the Benzamide Backbone

Substituents on an aromatic ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups exert their influence through a combination of inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃), and phenyl (-C₆H₅) are considered electron-donating. nih.gov They increase the electron density of the aromatic ring, which can affect its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and trifluoromethyl (-CF₃) are common electron-withdrawing groups. nih.gov They decrease the electron density of the aromatic ring.

The position of the substituent on the 4-phenyl ring is also crucial. Substitutions at the ortho, meta, or para positions relative to the point of attachment to the benzamide carbonyl will have different steric and electronic consequences. In a study on 1,4-bis(arylsulfonamido)-benzene derivatives, it was observed that electron-donating groups like 4-methyl and 4-phenyl on a terminal phenyl ring resulted in comparable or improved inhibitory activity, whereas electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl were less potent. nih.gov While this finding is from a different chemical series, it highlights the general principle that substituent effects are a key consideration in medicinal chemistry.

Table 2: General Substituent Effects on Aromatic Rings

| Substituent Type | Example Groups | General Effect on Aromatic Ring |

|---|---|---|

| Electron-Donating (Activating) | -CH₃, -C₂H₅, -C₆H₅ | Increases electron density |

| Electron-Withdrawing (Deactivating) | -F, -Cl, -Br, -CF₃, -NO₂ | Decreases electron density |

Isosteric and Bioisosteric Replacements of Core this compound Structure

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com This approach can be applied to the core structure of this compound to improve metabolic stability, modulate activity, and alter pharmacokinetic profiles.

Amide Bond Isosteres: The amide bond is a key structural feature, but it can be susceptible to enzymatic hydrolysis. cambridgemedchemconsulting.com Replacing the amide linkage with a more stable bioisostere is a common strategy. A variety of heterocycles have been successfully employed as amide bond mimics. nih.gov For instance, 1,2,3-triazoles and oxadiazoles (B1248032) (both 1,2,4- and 1,3,4-isomers) can replicate the planarity and dipole moment of the amide bond while offering greater metabolic stability. nih.govchemrxiv.org Other potential replacements include ureas, thioamides, and sulfonamides. cambridgemedchemconsulting.comnih.gov

Table 3: Common Bioisosteres for the Amide Bond

| Amide Bioisostere | Key Features |

|---|---|

| 1,2,3-Triazole | Planar, metabolically stable, maintains H-bond acceptor/donor properties. cambridgemedchemconsulting.comnih.gov |

| 1,2,4-Oxadiazole | Planar, metabolically stable, mimics dipole moment. nih.gov |

| 1,3,4-Oxadiazole | Planar, metabolically stable, mimics dipole moment. nih.gov |

| Urea | Conserves H-bond donor/acceptor properties, can increase chain length. nih.gov |

| Thioamide | Preserves amide geometry, alters H-bonding properties. nih.gov |

Phenyl Ring Isosteres: The two phenyl rings in this compound are also candidates for bioisosteric replacement. Phenyl rings can contribute to poor physicochemical properties, and their replacement with other cyclic systems can lead to improvements in solubility, metabolic stability, and lipophilicity. ebi.ac.uknih.gov

Heteroaromatic rings such as pyridine, pyrimidine (B1678525), and thiophene (B33073) are frequently used as phenyl ring bioisosteres. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The introduction of heteroatoms can alter the electronic distribution, polarity, and metabolic profile of the molecule. cambridgemedchemconsulting.com More recently, non-aromatic, three-dimensional scaffolds have gained attention as phenyl ring mimics. Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and bridged piperidines have been shown to effectively replace phenyl rings, often leading to improved drug-like properties. nih.govdrughunter.com

Table 4: Representative Phenyl Ring Bioisosteres

| Phenyl Ring Bioisostere | Class | Potential Advantages |

|---|---|---|

| Pyridine | Heteroaromatic | Increased polarity, reduced metabolism. cambridgemedchemconsulting.com |

| Pyrimidine | Heteroaromatic | Improved metabolic stability, reduced CYP inhibition. cambridgemedchemconsulting.com |

| Thiophene | Heteroaromatic | Can mimic steric and electronic properties of a phenyl ring. cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane (BCP) | Saturated, non-aromatic | Mimics para-disubstituted phenyls, can improve metabolic properties. nih.govdrughunter.com |

| Bridged Piperidine | Saturated, non-aromatic | Improved solubility and lipophilicity. nih.govrsc.org |

Computational Chemistry and in Silico Approaches for N 4 Ethoxyphenyl 4 Phenylbenzamide

Molecular Docking Simulations of N-(4-ethoxyphenyl)-4-phenylbenzamide with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Research on structurally related benzamide (B126) and phenylpiperidine scaffolds has identified several potential biological targets. nih.gov For instance, derivatives have been docked against enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammation. nih.gov Similarly, studies on other complex amide derivatives have explored their binding to targets like the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, involved in pain and inflammation signaling, and the Retinoic acid receptor-related orphan receptor-gamma (RORγ), a key regulator in autoimmune diseases. nih.govresearchgate.netnih.gov

The docking process for this compound would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a selected target protein. The simulation yields a binding score, often expressed in kcal/mol, which estimates the binding affinity. The resulting poses reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on similar molecules have highlighted interactions with critical amino acid residues within the binding pockets of their respective targets. nih.gov

Table 1: Potential Biological Targets for this compound Based on Structurally Related Compounds

| Target Protein | Therapeutic Area | Rationale from Similar Compounds | Citation(s) |

|---|---|---|---|

| 15-Lipoxygenase (15-LOX) | Anti-inflammatory | Piperidine carboxamides show inhibitory potential. | nih.gov |

| TRPV4 Cation Channel | Pain, Inflammation | Identified as a target for novel antagonists with related structures. | mdpi.com, nih.gov, researchgate.net |

| RORγ | Autoimmune Diseases | N-phenylacetamides have been identified as inverse agonists. | nih.gov |

| Deubiquitinase (DUB) Enzymes | Antiviral | 4-(2-nitrophenoxy)benzamide (B2917254) derivatives designed as DUB inhibitors. | researchgate.net |

| Estrogen-related receptor alpha (ERRα) | Metabolic Diseases | 1-Phenyl-4-Benzoyl-1-Hydro-Triazole derivatives act as inverse agonists. | nih.gov |

Molecular Dynamics Simulations to Elucidate this compound Binding Conformations and Stability

While molecular docking provides a static snapshot of a ligand's binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of the ligand-protein interactions.

For a complex of this compound with a target protein, an MD simulation would typically run for hundreds of nanoseconds. researchgate.net The process involves placing the docked complex in a simulated aqueous environment, followed by energy minimization, controlled heating to a physiological temperature (e.g., 300 K), and a production run under constant pressure and temperature (NPT ensemble). nih.gov

Analysis of the MD trajectory can reveal important information. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the simulation and the binding pose. Stable binding is indicated by a low and converging RMSD value. Furthermore, MD simulations can elucidate conformational changes in the protein upon ligand binding and calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov Studies on related thiazole (B1198619) Schiff base derivatives have also utilized MD simulations to confirm the stability of docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is invaluable for predicting the activity of novel molecules and for guiding the design of more potent analogs.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds. nih.gov A validated model can then be used to predict the activity of new, untested analogs of this compound, allowing for the prioritization of synthesis and testing of the most promising candidates.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example(s) | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and size. |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity. |

| Constitutional | Molecular weight, atom/bond counts | Basic composition of the molecule. |

| Geometrical | Molecular surface area, volume | 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Virtual Screening and Ligand-Based Drug Design Utilizing this compound as a Template

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a known active compound like this compound is available, it can be used as a template in ligand-based drug design.

One common ligand-based method is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. By analyzing the structure of this compound, a pharmacophore model can be generated. This model is then used as a 3D query to screen virtual compound libraries, identifying molecules that possess a similar arrangement of key features and are therefore likely to have similar biological activity. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for this compound and its Derivatives

A crucial aspect of drug development is understanding a compound's ADMET properties. In silico ADMET prediction models are widely used to flag potential liabilities early in the discovery process, saving time and resources. nih.gov These models predict a range of pharmacokinetic and toxicity endpoints based on the molecule's structure.

For this compound, various properties can be predicted. Studies on N-phenylbenzamide derivatives provide a useful reference. researchgate.net For instance, absorption can be assessed by predicting Caco-2 cell permeability, an indicator of intestinal absorption. researchgate.net Distribution properties include the prediction of plasma protein binding and the volume of distribution (VDss), which indicates whether a drug distributes primarily in plasma or tissues. researchgate.net

Metabolism is often evaluated by predicting whether the compound inhibits or is a substrate of major cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are responsible for metabolizing a majority of drugs. researchgate.net Toxicity predictions can include assessments for hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). jonuns.com

Table 3: Predicted ADMET Properties for N-Phenylbenzamide Derivatives

| ADMET Property | Predicted Outcome | Significance | Citation |

|---|---|---|---|

| Absorption | |||

| Caco-2 Permeability | Low (<8 × 10⁻⁶ cm/s) | Poor suitability for oral absorption. | researchgate.net |

| Distribution | |||

| Volume of Distribution (VDss) | Low (<−0.15 log L/kg) | Higher concentration in plasma compared to tissues. | researchgate.net |

| Metabolism | |||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | researchgate.net |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | researchgate.net |

| Toxicity |

Note: This data is for related N-phenylbenzamide derivatives and serves as an illustrative example for this compound.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, geometry, and reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, a geometry optimization would be the first step, yielding the most stable 3D conformation and precise bond lengths and angles. researchgate.net From the optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bsu.by

A Molecular Electrostatic Potential (MEP) map can also be generated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and reaction mechanisms. mdpi.com Furthermore, theoretical vibrational frequencies (IR spectra) and electronic absorption spectra (UV-Vis) can be calculated to aid in the structural characterization of the compound. researchgate.netbsu.by

Table 4: Properties Investigated by Quantum Chemical Calculations

| Property | Method | Significance | Citation(s) |

|---|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Provides the lowest energy 3D structure, bond lengths, and angles. | researchgate.net |

| HOMO-LUMO Energies | DFT, TD-DFT | Determines the energy gap, indicating chemical reactivity and stability. | bsu.by, mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for electrophilic and nucleophilic attack. | mdpi.com |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Quantifies the charge on each atom, identifying potential coordination sites. | semanticscholar.org |

| Thermodynamic Functions | Ab initio / DFT | Calculates properties like heat of formation and entropy. | bsu.by, semanticscholar.org |

Mechanism of Action and Biological Target Identification of N 4 Ethoxyphenyl 4 Phenylbenzamide

Biochemical Pathway Modulation by N-(4-ethoxyphenyl)-4-phenylbenzamide

No studies detailing the modulation of specific biochemical pathways by this compound are present in the public domain.

Enzyme Inhibition and Activation Profiling of this compound

There is no available data on the inhibitory or activation profile of this specific compound against any enzyme.

Kinetic Studies of this compound Interaction with Enzymes

Without identified enzyme targets, no kinetic studies (e.g., determination of IC₅₀, Kᵢ, or mechanism of inhibition) for this compound have been published.

Identification of Specific Enzyme Targets (e.g., Kinases, Hydrolases)

No specific enzyme targets for this compound have been identified in the reviewed literature.

Receptor Binding Studies (Agonism/Antagonism) of this compound

There are no published receptor binding assays or functional studies to determine if this compound acts as an agonist or antagonist at any known receptor.

Protein-Ligand Interaction Analysis of this compound at a Molecular Level

In the absence of an identified biological target, molecular-level analyses of protein-ligand interactions, such as X-ray crystallography or computational docking studies, for this compound are not available.

Cellular Signaling Pathway Interrogation Affected by this compound

No research has been published that investigates the effects of this compound on specific cellular signaling cascades.

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 4 Phenylbenzamide Analogs

Impact of Substituent Variations on the Pharmacological Profile of N-(4-ethoxyphenyl)-4-phenylbenzamide Derivatives

The pharmacological profile of N-phenylbenzamide derivatives can be significantly altered by the introduction of various substituents on the aromatic rings. Studies on analogous series of compounds reveal that both the nature and position of these substituents play a critical role in determining the potency and selectivity of their biological activity.

For instance, in a series of N-phenylbenzamide derivatives synthesized for their anti-enterovirus 71 (EV71) activity, the benzene (B151609) ring B (corresponding to the phenyl group in the benzamide (B126) moiety) was found to be essential for antiviral activity. mdpi.com The introduction of substituents was explored to enhance metabolic stability and to investigate the SAR. mdpi.com One of the most active compounds in this series was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which demonstrated activity against EV71 strains in the low micromolar range. mdpi.com This suggests that halogen substitutions on the N-phenyl ring can be favorable for activity.

The following table summarizes the activity of some N-phenylbenzamide derivatives against the EV71 (SZ-98) strain, illustrating the impact of substituent variations.

| Compound ID | Substituent on Benzamide Ring A | Substituent on N-Phenyl Ring B | IC₅₀ (µM) | Selectivity Index (SI) |

| 1c | 3-amino, 4-methoxy | 4-chloro | >104 | - |

| 1d | 3-amino, 4-methoxy | 3,4,5-trimethoxy | >104 | - |

| 1e | 3-amino, 4-methoxy | 4-bromo | 5.7 ± 0.8 | 109 |

| 5b | 3-propionamido, 4-methoxy | 4-chloro | >156 | - |

| 5f | 3-acetoxy, 4-methoxy | Unsubstituted | >156 | - |

Data adapted from a study on N-phenylbenzamide derivatives as anti-EV71 agents. mdpi.com

These findings indicate that in this particular scaffold, an amino group at the 3-position and a methoxy (B1213986) group at the 4-position of the benzamide ring, combined with a halogen at the para-position of the N-phenyl ring, are beneficial for antiviral activity. mdpi.com Conversely, acylation of the 3-amino group or substitution with multiple methoxy groups on the N-phenyl ring led to a loss of activity. mdpi.com

Positional Effects of Substituents on the Ethoxyphenyl and Phenylbenzamide Moieties

The specific placement of substituents on both the ethoxyphenyl and phenylbenzamide portions of the molecule is a key determinant of biological activity. Research on related benzamide structures highlights the sensitivity of target interactions to the positional isomers of substituents.

In a study of N-phenylbenzamides as DNA minor groove binders with antiprotozoal activity, substitutions on both aniline (B41778) and benzoyl rings were explored. nih.gov While this study focused on a different scaffold, it underscores the principle that the spatial arrangement of functional groups dictates binding affinity and efficacy.

For other classes of biologically active molecules, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation has been demonstrated between the IC50 values for enzyme inhibition and cellular activity, which is heavily influenced by the substitution patterns. nih.gov

Elucidation of Key Pharmacophoric Features of this compound for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features likely include:

Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor.

Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) serves as a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The two phenyl rings and the ethoxy group provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the biological target.

In a study of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the N-phenylbenzamide core was central to the molecule's ability to bind to the minor groove of DNA. nih.gov This interaction is a hallmark of a specific pharmacophoric arrangement.

Pharmacophore modeling of other related heterocyclic compounds, such as 2-phenylpyrimidine (B3000279) analogues, has successfully identified key features like hydrogen bond acceptors, donors, and aromatic rings as critical for potent inhibitory activity. nih.gov A similar approach for this compound would be invaluable in designing more potent and selective analogs.

Conformational Analysis and its Correlation with Biological Activity in this compound Series

The three-dimensional conformation of this compound is a critical factor influencing its interaction with a biological target. The relative orientation of the two phenyl rings and the planarity of the central amide linkage are of particular importance.

A crystallographic study of the closely related N-(4-methoxyphenyl)benzamide revealed that the aryl rings are significantly tilted with respect to each other, with an angle of approximately 67.4°. iucr.org The amide group itself is nearly planar. This twisted conformation is a result of a balance between intramolecular steric hindrance and intermolecular packing forces, including hydrogen bonding and π-stacking, within the crystal lattice. iucr.org It is highly probable that this compound adopts a similar twisted conformation.

The following table presents the key conformational parameters for N-(4-methoxyphenyl)benzamide, which serves as a model for the ethoxy analog.

| Parameter | Value |

| Space Group | P2₁/c |

| Tilt Angle between Phenyl Rings | 67.4 (1)° |

| N—H···O Hydrogen Bond Distance | 2.92 Å |

Data from a crystal structure study of N-(4-methoxyphenyl)benzamide. iucr.org

Computational studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide, a thioamide analog, also indicate that non-planar conformations are energetically preferred in the isolated state. researchgate.net However, the planar conformation can be stabilized in the solid state by more effective intermolecular interactions. researchgate.net This highlights that the biologically active conformation may differ from the lowest energy conformation in the gas phase or solid state, and is ultimately determined by the specific interactions within the target's binding site. Conformational analysis of various acetamide (B32628) derivatives has also shown that the presence of different conformers can be influenced by the solvent environment. nih.gov

Preclinical Pharmacological Evaluation of N 4 Ethoxyphenyl 4 Phenylbenzamide

In Vitro Efficacy and Selectivity Studies in Cell-Based Assays

The initial stages of evaluating N-(4-ethoxyphenyl)-4-phenylbenzamide and its analogs involved comprehensive in vitro studies to characterize their biological activity at the cellular level. These assays are crucial for understanding the compound's mechanism of action and identifying which cancer types might be most responsive to treatment.

Cell Line Selection and Justification for this compound Research

The selection of appropriate cancer cell lines is a critical first step in preclinical cancer research, as it provides the foundational models for testing the efficacy of new therapeutic agents. For this compound and its derivatives, researchers have utilized a variety of cell lines to explore their anticancer potential across different cancer types.

Commonly used cell lines in the study of N-phenylbenzamide derivatives include those from various cancers such as leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer. The NCI60 panel, a group of 60 human tumor cell lines developed by the National Cancer Institute, is a standard for screening potential anticancer drugs and has been employed in this context.

Specific examples of cell lines used in related research include:

Leukemia cell lines (K562, CCRF-CEM, U937, SR, MOLT-4, HL-60(TB), RPMI-8226): These lines are instrumental in studying hematological malignancies. For instance, compounds have shown potent antiproliferative activity against K562, CCRF-CEM, and U937 cells.

Lung cancer cell lines (A549): A549 is a standard for investigating non-small cell lung cancer.

Cervical cancer cell lines (HeLa): HeLa cells are a widely used and well-characterized line for various cancer studies.

Breast cancer cell lines (MCF-7): MCF-7 is a key model for hormone-responsive breast cancer.

Kidney cancer cell lines (CAKI-1, UO-31): These are used to assess activity against renal cancers.

Melanoma cell lines (LOX IMVI): This cell line is used to test efficacy against melanoma.

The justification for using these cell lines lies in their representation of diverse cancer histologies and their well-established characteristics, which allow for reproducible and comparable results. Furthermore, the inclusion of drug-resistant cell lines is crucial for identifying compounds that can overcome clinical challenges like acquired resistance to existing therapies. For example, the use of vincristine- and etoposide-resistant cells helps to identify agents that may be effective in patients who have failed previous treatments.

High-Throughput Screening (HTS) for Activity Identification

High-throughput screening (HTS) is a important methodology in drug discovery that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. This approach has been instrumental in identifying novel inhibitors for various therapeutic targets.

In the context of identifying new therapeutic agents, HTS was employed to screen a chemical library of 220,000 drug-like molecules to find potent and selective inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. This screening led to the discovery of several classes of inhibitors, including a series of halogenated phenyl benzamide (B126)/naphthamides. The most active of these compounds demonstrated significant potency against the malarial enzyme with high selectivity over the human counterpart.

The HTS process for discovering these inhibitors involved several key steps:

Assay Development: An assay was designed to measure the activity of DHODH, which is a flavin-dependent mitochondrial enzyme.

Library Screening: The large chemical library was screened against the target enzyme to identify initial "hits."

Hit Validation and Characterization: The most promising compounds, those with IC50 values below 600 nM, were purified and their chemical structures were confirmed by mass spectroscopy.

Kinetic Analysis: Further studies were conducted to understand how these inhibitors interact with the enzyme and to determine their mechanism of action.

This HTS campaign successfully identified a competitive inhibitor of Coenzyme Q with an IC50 of 16 nM against the malarial DHODH, which was 12,500-fold less active against the human enzyme, highlighting the power of this approach to find both potent and selective drug candidates.

Phenotypic Assays for Cellular Response to this compound

In the evaluation of N-phenylbenzamide derivatives, various phenotypic assays have been utilized to characterize their anticancer activity. A primary method is the assessment of antiproliferative activity against a panel of cancer cell lines.

Antiproliferative Activity of N-phenylbenzamide Derivatives:

A study on novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives demonstrated their potent antiproliferative effects against several cancer cell lines. The results, as summarized in the table below, show the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against different cell lines.

| Compound | K562 IC50 (μM) | CCRF-CEM IC50 (μM) | U937 IC50 (μM) |

|---|---|---|---|

| 9b | - | 0.82 | 0.33 |

| 9c | - | 0.91 | - |

| 9d | - | 0.85 | 0.23 |

Data sourced from a study on N-phenylbenzamide-4-methylamine acridine derivatives.

These findings indicate that compounds 9b, 9c, and 9d have significant activity against the CCRF-CEM cell line, with IC50 values in the sub-micromolar range. Furthermore, compounds 9b and 9d showed even higher potency against the U937 cell line.

Similarly, another study on imidazole-based N-phenylbenzamide derivatives revealed their cytotoxic potential. Derivatives 4e and 4f, in particular, exhibited good activity with IC50 values between 7.5 and 11.1 μM against the tested cancer cell lines.

These phenotypic screening results are essential for identifying the most promising compounds for further mechanistic studies and preclinical development.

Assessment of Cellular Processes (e.g., Apoptosis, Autophagy, Cell Cycle Progression) Induced by this compound

Investigations into the cellular mechanisms of action of N-phenylbenzamide derivatives have revealed their ability to induce critical cellular processes such as apoptosis, autophagy, and cell cycle arrest, which are key hallmarks of effective anticancer agents.

Apoptosis Induction:

Several studies have demonstrated that N-phenylbenzamide derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, a novel N-phenylbenzamide-4-methylamine acridine derivative, compound 9b, was found to significantly induce apoptosis in CCRF-CEM cells in a concentration-dependent manner. This apoptotic induction was linked to the compound's ability to inhibit Topoisomerase I/II and cause DNA damage. Similarly, other research has shown that new 4-methylbenzamide (B193301) derivatives can dose-dependently induce apoptosis in OKP-GS cells.

Autophagy Modulation:

Autophagy is a cellular recycling process that can either promote cell survival or cell death depending on the context. Research on the combination of N-(4-hydroxyphenyl) retinamide (B29671) (a related compound) and apigenin (B1666066) in neuroblastoma cells showed that this combination could suppress starvation-induced autophagy and promote apoptosis. This was evidenced by the blockage of acidic vesicular organelle formation and the downregulation of autophagy-inducing proteins like Beclin 1 and LC3 II.

Cell Cycle Arrest:

The ability to halt the cell cycle is another important anticancer mechanism. Studies have shown that N-phenylbenzamide derivatives can interfere with cell cycle progression. A specific derivative, 16c, was found to induce cell cycle arrest at the G2/M phase in cancer cells. This arrest was associated with severe mitotic spindle defects, ultimately leading to apoptosis. Other 4-methylbenzamide derivatives have also been shown to cause a delay in the G2/M phase of the cell cycle in OKP-GS cells. Furthermore, N-(4-hydroxyphenyl) retinamide has been observed to inhibit the growth of PC3 prostate cancer cells by blocking the transition from the G1 to the S phase of the cell cycle.

These findings collectively indicate that N-phenylbenzamide and its analogs exert their anticancer effects through multiple cellular pathways, making them promising candidates for further development.

Target Engagement Studies in Cellular Contexts

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. These studies bridge the gap between the biochemical activity of a compound and its pharmacological effects in cells.

For N-phenylbenzamide derivatives, target engagement has been investigated in the context of their proposed mechanisms of action, which include the inhibition of enzymes like topoisomerases and histone deacetylases (HDACs).

One study focused on N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents that also display HDAC inhibitory activity. The lead compound from this series, 16c, was found to inhibit HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM, respectively. This demonstrates direct engagement with these enzymes at a cellular level. The study also revealed that this compound disrupts microtubules, leading to mitotic arrest, which is consistent with engagement of the tubulin protein.

In another example, new imidazole-based N-phenylbenzamide derivatives were evaluated for their potential as anticancer agents. Computational docking studies suggested that the active derivatives had a high affinity for the ABL1 kinase protein, with binding affinities superior to the control drug nilotinib. This in silico evidence of target engagement provides a strong rationale for their observed cytotoxic effects.

Furthermore, research on N-phenylbenzamide-4-methylamine acridine derivatives used molecular docking to predict their interaction with DNA topoisomerase I and II. The results suggested that a representative compound, 9a, had a binding affinity for Topo II comparable to the known inhibitor amsacrine (B1665488) and also showed potential for interacting with Topo I. Subsequent experimental work confirmed that another derivative, 9b, effectively inhibited the activity of both Topo I and II in CCRF-CEM cells.

These studies, combining computational predictions with experimental validation, provide compelling evidence for the direct interaction of N-phenylbenzamide derivatives with their intended cellular targets, thereby validating their mechanism of action.

In Vivo Efficacy Studies in Established Preclinical Disease Models

While in vitro studies provide valuable initial data, in vivo efficacy studies in preclinical disease models are a critical step to evaluate the therapeutic potential of a compound in a living organism. These studies help to determine if the compound can achieve the desired therapeutic effect at a safe and effective dose.

For N-phenylbenzamide derivatives, in vivo studies have been conducted to assess their activity in various disease models, particularly in the fields of oncology and infectious diseases.

In the context of cancer, a study on N-phenyl-4-(2-phenylsulfonamido)-benzamides identified a promising candidate that demonstrated significant cytotoxicity in drug-resistant cancer cells in vitro. While the specific in vivo efficacy data for "this compound" is not detailed in the provided search results, the general class of N-phenylbenzamide derivatives has shown promise. For instance, a related compound, the N-phenylbenzamide derivative 1a, was shown to be curative by oral administration in an acute mouse model of African trypanosomiasis, a parasitic disease. This indicates that compounds of this class can be orally bioavailable and effective in a living system.

Furthermore, the dopaminergic stabilizer pridopidine (B1678097), which has a 4-phenylpiperidine (B165713) structure related to the core of some N-phenylbenzamide derivatives, has been evaluated in vivo. In a model of locomotor hyperactivity, pridopidine dose-dependently reduced activity, demonstrating a clear in vivo pharmacological effect.

Selection of Appropriate Animal Models for this compound Investigation

The preclinical evaluation of any new chemical entity, such as this compound, necessitates the careful selection of appropriate animal models. These models are fundamental for investigating the compound's potential therapeutic effects and understanding its behavior in a biological system before human trials. The choice of animal model is contingent on the therapeutic area being explored, whether it be oncology, infectious diseases, or other conditions.

For oncology investigations, a variety of animal models are available. Chemically induced tumor models, such as those initiated by N-Methyl-N-nitrosourea (MNU) for breast cancer or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) for lung cancer in rodents, are one option. nih.gov Another common approach is the use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice. Given that derivatives of N-phenylbenzamide have shown cytotoxic potential against lung, cervical, and breast cancer cell lines, xenograft models using A549 (lung), HeLa (cervical), or MCF-7 (breast) cells would be a logical choice to evaluate the in vivo efficacy of this compound. nih.gov

In the context of infectious diseases, the selection of an animal model depends on the pathogen of interest and its ability to cause a relevant disease state in the animal that mimics the human condition. nih.govnih.gov For instance, if this compound were to be investigated for its potential antiviral properties, as has been the case for other N-phenylbenzamide derivatives against Coxsackie virus A9, a suitable animal model would be one that is susceptible to this virus and develops relevant clinical signs. nih.gov The FDA's Animal Rule provides a pathway for the approval of drugs for serious or life-threatening conditions where human efficacy trials are not ethical or feasible, relying on robust, well-controlled animal studies. nih.gov This underscores the importance of selecting models that can accurately predict human responses. nih.gov

The translation of findings from animal models to humans is a significant challenge, and it is often necessary to use multiple models to build a comprehensive understanding of a compound's effects. nih.govnih.gov The ideal animal model should not only be susceptible to the disease but also exhibit pharmacokinetic and pharmacodynamic properties of the test compound that are as close as possible to humans.

Pharmacokinetic Modeling and Disposition in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Following oral administration, LY201116 was well-absorbed from the gastrointestinal tract, with approximately 94% of the dose being absorbed. nih.gov The peak plasma concentration of the parent drug was observed at 0.75 hours, while the peak for total radioactivity occurred at 2 hours, indicating the presence of metabolites. nih.gov The compound was distributed to various tissues, with maximum radioactivity levels also seen at 2 hours. nih.gov

The primary route of metabolism for LY201116 in rats was N-acetylation, followed by hydroxylation. nih.gov The major metabolites identified were 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) and 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP). nih.gov These metabolites constituted a significant portion of the circulating radioactivity in the plasma. nih.gov

Excretion of LY201116 and its metabolites occurred through both urine (64.5%) and bile (29%), with the majority being eliminated within the first 24 hours. nih.gov The major urinary metabolite was identified as HADMP. nih.gov The parent compound had a short elimination half-life of 9.4 minutes when administered intravenously, a volume of distribution of 911 ml/kg, and a high plasma clearance of 66.9 ml/min/kg. nih.gov

In silico, or computational, ADME predictions for other N-phenyl benzamide derivatives with antiviral activity, CL212 and CL213, suggested that they are likely to be readily absorbed from the gastrointestinal tract. nih.gov These computational models also predicted that these compounds adhere to key drug-likeness rules, such as Lipinski's rule of five, which suggests a higher likelihood of oral bioavailability. nih.gov

Table 1: Pharmacokinetic Parameters of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in Rats

| Parameter | Value |

|---|---|

| Oral Absorption | ~94% |

| Time to Peak Plasma Concentration (Parent Drug) | 0.75 hours |

| Time to Peak Plasma Concentration (Total Radioactivity) | 2 hours |

| Primary Route of Metabolism | N-acetylation and hydroxylation |

| Primary Route of Excretion | Urine (64.5%), Bile (29%) |

| Intravenous Elimination Half-life | 9.4 minutes |

| Volume of Distribution | 911 ml/kg |

| Plasma Clearance | 66.9 ml/min/kg |

Data from a study on a structurally related benzamide derivative. nih.gov

Efficacy Studies in Specific Disease-Relevant Animal Models (e.g., Cancer, Infectious Diseases)

Direct in vivo efficacy data for this compound in animal models of cancer or infectious diseases is not currently available in published literature. However, in vitro studies on related N-phenylbenzamide derivatives have demonstrated biological activity, suggesting potential therapeutic applications that would warrant future in vivo investigation.

In the area of oncology, a series of new imidazole-based N-phenylbenzamide derivatives were evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov While not this compound, these structurally related compounds showed promising results. For instance, a derivative with a fluorine substitution (compound 4f) was the most active, with IC50 values in the single-digit micromolar range against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Another derivative with a para-methoxy group (compound 4e), which is structurally similar to the ethoxy group in the target compound, also showed good activity. nih.gov These in vitro findings would support the progression of such compounds into in vivo efficacy studies using xenograft mouse models bearing these tumors.

Table 2: In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives Against Human Cancer Cell Lines

| Compound | Substituent | IC50 A549 (µM) | IC50 HeLa (µM) | IC50 MCF-7 (µM) |

|---|---|---|---|---|

| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |

| 4f | p-F | 7.5 | 9.3 | 8.9 |

Data from in vitro studies on structurally related N-phenylbenzamide derivatives. nih.gov

In the field of infectious diseases, two N-phenyl benzamides, CL212 and CL213, were identified as effective inhibitors of Coxsackie virus A9 (CVA9) in vitro. nih.gov CL213, in particular, demonstrated an EC50 value of 1 µM. nih.gov The mechanism of action was found to be the binding and stabilization of the viral capsid, which prevented the virus from uncoating and releasing its genetic material. nih.gov These in vitro results would be the first step in a preclinical pipeline, with subsequent efficacy testing in a relevant animal model for CVA9 infection being a necessary next step to confirm in vivo activity.

While these studies provide a strong rationale for the preclinical investigation of this compound, it is crucial to conduct in vivo efficacy studies in appropriate animal models to validate the in vitro findings and to understand the compound's therapeutic potential in a whole-organism context.

Advanced Characterization and Analytical Methodologies for N 4 Ethoxyphenyl 4 Phenylbenzamide Research

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation of N-(4-ethoxyphenyl)-4-phenylbenzamide and its Metabolites

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and its potential metabolites. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, ¹H NMR would identify all distinct proton environments, while ¹³C NMR would identify the unique carbon atoms.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the ethoxyphenyl and phenylbenzoyl rings, the amide proton (N-H), and the aliphatic protons of the ethoxy group (-O-CH₂-CH₃). The coupling patterns (splitting) and integration values of these signals would confirm the substitution pattern and the number of protons in each environment.

¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethoxy group. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.orghmdb.caspectrabase.comresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on similar compounds.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.0 - 10.0 (singlet) | N/A |

| Aromatic (C₆H₅-C=O) | ~7.4 - 7.9 (multiplets) | ~127 - 140 |

| Aromatic (C₆H₄-O) | ~6.9 - 7.6 (multiplets, doublets) | ~114 - 156 |

| Carbonyl (C=O) | N/A | ~165 - 167 |

| Ethoxy (-O-CH₂) | ~4.0 - 4.1 (quartet) | ~63 - 64 |

| Ethoxy (-CH₃) | ~1.4 - 1.5 (triplet) | ~14 - 15 |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu Key absorption bands expected for this compound would confirm the presence of the amide linkage, aromatic rings, and the ether group. researchgate.netnist.gov

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| N-H bend, C-N stretch (Amide II) | Bending/Stretching | 1510 - 1570 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Variable |

| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The conjugated system of this compound, which includes the two phenyl rings and the amide group, is expected to absorb UV light, resulting in characteristic absorption maxima (λmax). researchgate.net These absorptions are typically due to π→π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. niscpr.res.in

Mass Spectrometry Techniques for Identification and Quantification of this compound in Biological Samples

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. utdallas.edu For studies involving biological samples (e.g., plasma, urine, tissue), MS is often coupled with a separation technique like liquid chromatography (LC-MS).

Identification and Quantification High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and its metabolites. For quantification, tandem mass spectrometry (MS/MS) is the method of choice, often employed in Multiple Reaction Monitoring (MRM) mode. mdpi.com This approach offers excellent selectivity and sensitivity for measuring trace levels of compounds in complex biological matrices. nsf.govnih.gov

A typical LC-MS/MS workflow for quantifying this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix.

Chromatographic Separation: Separation of the analyte from other matrix components using an HPLC or UPLC system. mdpi.com

Ionization: Generation of gas-phase ions of the analyte, typically using Electrospray Ionization (ESI).

MS/MS Analysis: The precursor ion (the molecular ion of the analyte) is selected, fragmented, and specific product ions are monitored for quantification. mdpi.com

The fragmentation of this compound would likely occur at the amide bond, yielding characteristic fragment ions corresponding to the 4-phenylbenzoyl and the 4-ethoxyphenylamine moieties.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₂ | Elemental Composition |

| Monoisotopic Mass | 317.1416 g/mol | Exact Molecular Weight |

| Precursor Ion [M+H]⁺ | m/z 318.1489 | Selected for MS/MS fragmentation |

| Major Fragment Ion 1 | m/z 181.0648 (C₁₃H₉O⁺) | Corresponds to the 4-phenylbenzoyl cation |

| Major Fragment Ion 2 | m/z 138.0862 (C₈H₁₂NO⁺) | Corresponds to the protonated 4-ethoxyaniline moiety |

Chromatographic Methods (HPLC, GC) for Purity Analysis and Separation of this compound and its Derivatives

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for the analysis of non-volatile and thermally sensitive compounds like benzanilides. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. Detection is typically achieved using a UV detector set at the λmax of the compound. Method validation according to ICH guidelines would ensure the method is accurate, precise, linear, and robust. researchgate.net

Gas Chromatography (GC) While less common for this class of compounds due to their relatively high boiling points and potential for thermal degradation, GC could be employed for the analysis of this compound if the compound is sufficiently volatile and thermally stable. It might also be suitable for analyzing more volatile precursors or derivatives. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for separating and identifying components in a mixture. nih.govresearchgate.net

X-ray Crystallography for this compound and its Co-crystals with Biological Targets

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, X-ray crystallography would reveal:

The planarity of the amide group.

The dihedral angles between the two aromatic rings, which is a key conformational feature. iucr.orgiucr.orgresearchgate.net

The intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-stacking, that dictate the crystal packing. iucr.orgiucr.org

Studies on the closely related N-(4-methoxyphenyl)benzamide have shown that molecules are linked by inter-amide N—H⋯O hydrogen bonds, which form infinite chains. nih.gov The dihedral angle between the benzene (B151609) rings in this analog was found to be 65.18°. nih.gov Similar interactions and conformations would be expected for this compound.

Co-crystals with Biological Targets If this compound is designed to interact with a specific biological target, such as an enzyme, co-crystallization can provide invaluable insight into the binding mode. By obtaining a crystal structure of the compound bound to its target, researchers can visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are responsible for its biological activity. This information is crucial for structure-based drug design and optimization.

Solid-State Characterization (e.g., Polymorphism, Co-crystallization) of this compound for Material Science Aspects

The solid-state properties of a compound can significantly impact its physical characteristics, such as solubility, stability, and bioavailability.

Polymorphism Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. researchgate.net Different polymorphs of the same compound can have different melting points, solubilities, and stabilities. The identification and characterization of potential polymorphs of this compound are crucial for ensuring consistent product quality and performance. Techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and spectroscopy (IR, Raman) are used to identify and differentiate polymorphs. researchgate.net

Co-crystallization Co-crystals are multi-component crystals in which an active pharmaceutical ingredient (API) is combined with a benign co-former in a specific stoichiometric ratio. csmres.co.ukgoogle.com The formation of co-crystals is a well-established strategy in material science and the pharmaceutical industry to improve the physicochemical properties of a compound, such as its solubility, dissolution rate, and stability, without altering its chemical structure. nih.gov this compound, with its amide group capable of forming strong hydrogen bonds, would be a good candidate for co-crystal formation with various co-formers containing functional groups like carboxylic acids or other amides. google.comnih.gov

Therapeutic Potential and Translational Research Applications of N 4 Ethoxyphenyl 4 Phenylbenzamide Preclinical Focus

Investigation of N-(4-ethoxyphenyl)-4-phenylbenzamide in Oncology Research

The benzamide (B126) scaffold is a key component in the design of novel anti-cancer agents. Preclinical studies on various N-phenylbenzamide derivatives demonstrate their potential to inhibit cancer cell growth through diverse mechanisms, including the disruption of microtubules and the inhibition of crucial enzymes like histone deacetylases (HDACs). nih.gov

One area of significant interest is the development of microtubule-targeting agents (MTAs). nih.gov Compounds with a stilbene-like skeleton, which shares structural similarities with the biphenyl (B1667301) core of this compound, have been shown to be potent antimitotic agents. For example, combretastatin (B1194345) A-4 (CA-4) is a powerful inhibitor of tubulin polymerization. researchgate.net Researchers have designed synthetic N-phenyl-4-(2-phenylsulfonamido)-benzamides that act as dual inhibitors, targeting both tubulin and HDACs. nih.gov One such compound, 16c , not only inhibited tubulin polymerization but also showed inhibitory activity against HDAC1 and HDAC2, suggesting a multi-pronged attack on cancer cells. nih.gov

Furthermore, imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. nih.gov In a study, derivatives 4e (2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide) and 4f showed significant activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These findings highlight the versatility of the N-phenylbenzamide scaffold in generating potent anticancer compounds. nih.gov

Another related compound, the retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , a metabolite of fenretinide, demonstrates potent anticancer activity through at least two independent mechanisms: inhibition of tubulin polymerization and generation of reactive oxygen species (ROS), leading to apoptosis. nih.gov This dual mechanism may explain its high potency and its effectiveness in cancer cell lines that have developed resistance to the parent drug. nih.gov Similarly, benzoxazole-benzamide conjugates have been developed as potential anti-proliferative agents that inhibit VEGFR-2 and induce apoptosis. tandfonline.com

Table 1: Preclinical Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Lines | Mechanism of Action | Key Findings (IC₅₀) |

|---|---|---|---|

| 16c | Drug-Resistant Cancer Cells | Microtubule & HDAC Inhibition | HDAC1: 1.07 µM, HDAC2: 1.47 µM |

| 4e | A549, HeLa, MCF-7 | Cytotoxicity | A549: 10.4 µM, HeLa: 11.1 µM, MCF-7: 10.8 µM |

| 4f | A549, HeLa, MCF-7 | Cytotoxicity | A549: 7.5 µM, HeLa: 9.3 µM, MCF-7: 8.9 µM |

| 4-oxo-4-HPR | A2780, T47D, HeLa, SK-N-BE | ROS Generation, Tubulin Inhibition | More potent than parent drug fenretinide |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiviral Activities of this compound and Analogous Benzamides

The N-phenylbenzamide core structure has been identified as a promising chemotype for the development of antiviral agents, particularly against enteroviruses. researchgate.net Enterovirus 71 (EV-A71), a major cause of hand, foot, and mouth disease, and Coxsackieviruses are significant targets for these compounds. nih.govmdpi.com

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against multiple strains of EV-A71. nih.govresearchgate.netnih.gov Among these, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly active, with IC₅₀ values in the low micromolar range against four different EV-A71 strains. nih.govresearchgate.net This compound exhibited significantly lower cytotoxicity compared to the reference drug, pirodavir, making it a promising lead for further development. nih.govnih.gov

In another study focusing on Coxsackievirus A9 (CVA9), two N-phenyl benzamides, CL212 and CL213 , demonstrated outstanding antiviral activity. mdpi.comnih.gov The mechanism of action for these compounds appears to involve binding to the viral capsid, which stabilizes the virion and prevents the uncoating process necessary for infection. nih.gov This was supported by time-of-addition studies showing the drugs were most effective when pre-incubated with the virus before infection. mdpi.comnih.gov

The broad applicability of this scaffold is further suggested by research into 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which have shown potential against a range of viruses including Adenovirus, HSV-1, and coxsackievirus by inhibiting deubiquitinase (DUB) enzymes. researchgate.net

Table 2: Antiviral Activity of Selected N-Phenylbenzamide Derivatives

| Compound | Virus | Cell Line | Key Findings (IC₅₀ / EC₅₀) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1e | EV-A71 (SZ-98) | Vero | 5.7 ± 0.8 µM | > 108 |

| 1e | EV-A71 (JS-52-3) | Vero | 12 ± 1.2 µM | > 51 |

| 1e | EV-A71 (H) | Vero | 11 ± 0.9 µM | > 56 |

| 1e | EV-A71 (BrCr) | Vero | 7.9 ± 0.4 µM | > 78 |

| CL213 | CVA9 | A549 | 1 µM | 140 |

IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) measure the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the antiviral concentration, with higher values indicating a more favorable profile.

Antibacterial and Antifungal Potential of this compound Derivatives